N,N,N''-trimethylguanidine hydroiodide
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Overview
Description
N,N,N’'-Trimethylguanidine hydroiodide is a chemical compound with the molecular formula C4H12IN3 and a molar mass of 229.06 g/mol . It is a derivative of guanidine, where three of the nitrogen atoms are substituted with methyl groups, and it is combined with hydroiodide. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’'-trimethylguanidine hydroiodide typically involves the reaction of guanidine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, at a temperature range of 0-25°C. The reaction proceeds as follows:
Guanidine+3Methyl Iodide→N,N,N”-Trimethylguanidine Hydroiodide
Industrial Production Methods: In an industrial setting, the production of N,N,N’'-trimethylguanidine hydroiodide involves large-scale reactors where guanidine and methyl iodide are mixed in precise stoichiometric ratios. The reaction is monitored for temperature and pressure to ensure optimal yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: N,N,N’'-Trimethylguanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N,N’'-trimethylguanidine oxide.
Reduction: It can be reduced to form N,N,N’'-trimethylguanidine.
Substitution: It can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products:
Oxidation: N,N,N’'-Trimethylguanidine oxide.
Reduction: N,N,N’'-Trimethylguanidine.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,N’'-Trimethylguanidine hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N,N’'-trimethylguanidine hydroiodide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include enzyme inhibition and modulation of protein-protein interactions.
Comparison with Similar Compounds
N,N-Dimethylguanidine Hydrochloride: Similar structure but with two methyl groups.
N-Methylguanidine Hydrochloride: Contains only one methyl group.
Guanidine Hydrochloride: The parent compound without any methyl groups.
Uniqueness: N,N,N’'-Trimethylguanidine hydroiodide is unique due to its three methyl groups, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable reagent in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
1,1,2-trimethylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.HI/c1-6-4(5)7(2)3;/h1-3H3,(H2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZLMUAVBJNNLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N(C)C.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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